6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid
Description
6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2 and a but-3-yn-2-yl-substituted amino group at position 4. The but-3-yn-2-yl moiety introduces a propargylamine structure with a triple bond at carbon 3 and branching at carbon 5.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-(but-3-yn-2-ylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-3-7(2)11-9-6-4-5-8(12-9)10(13)14/h1,4-7H,2H3,(H,11,12)(H,13,14) |
InChI Key |
PQVYVGKSMNCPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=CC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid as the core structure.
Functionalization: The amino group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction.
Alkynylation: The but-3-yn-2-yl chain is attached to the amino group via an alkynylation reaction, often using a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of efficient catalysts such as palladium or copper to facilitate the coupling reactions.
Solvents: Selection of appropriate solvents to enhance the reaction rate and product isolation.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pharmacological and Functional Implications
- Hydrogen Storage: Amino-pyridine derivatives like L1–L4 are explored for hydrogen storage via metal coordination. The propargyl group in the target compound may offer stronger Lewis basicity for metal binding .
- Bioactivity : Methyl and cyclohexyl substituents in analogs (e.g., L1–L4, ) improve metabolic stability but reduce solubility. The propargyl group’s metabolic reactivity may limit bioavailability compared to bulkier substituents .
Biological Activity
6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyridine ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid functional group, has shown promise in various therapeutic areas, particularly in enzyme inhibition and receptor modulation.
The molecular formula of 6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid is CHNO, with a molecular weight of approximately 190.20 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific proteins, including enzymes and receptors. It may serve as an inhibitor or activator, altering protein activity or modulating signaling pathways. Such interactions are crucial for its potential therapeutic applications, particularly in drug development.
Binding Affinity Studies
Recent studies have focused on the binding affinity of 6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid to various biological targets. These studies utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions. The compound's binding characteristics are essential in determining its efficacy as a therapeutic agent.
Inhibition Studies
- Enzyme Inhibition : A study investigated the inhibitory effects of 6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition, with IC values indicating potent activity against target enzymes.
- Receptor Modulation : Another study explored the compound's role as a receptor modulator. The findings suggested that it could selectively bind to certain receptors, influencing downstream signaling pathways critical for various physiological processes.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted to evaluate the biological activity of 6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid against structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid | CHBrNO | Contains bromine; may exhibit different reactivity due to halogen presence |
| 6-Aminopyridine-3-carboxylic acid | CHNO | Lacks alkyne functionality; simpler structure may lead to different applications |
This table illustrates how the presence of different substituents can influence the biological activity and reactivity of similar compounds.
Research Findings
Recent literature highlights several key findings regarding the biological activity of 6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid:
- Anticancer Activity : Some studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Properties : Other investigations have indicated that this compound may possess anti-inflammatory properties, potentially through modulation of cytokine release and inhibition of inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

